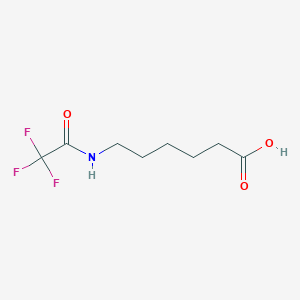

6-(Trifluoroacetamido)hexanoic Acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 6-(trifluoroacetamido)hexanoic acid often involves multiple steps, including reactions with other chemicals to achieve the desired structure. For example, the radiosynthesis of a novel substrate for histone deacetylase (HDAC), closely related to 6-(trifluoroacetamido)hexanoic acid, involves precursor synthesis through reactions with thionyl chloride in dichloroethane followed by addition of aniline and further reactions to achieve the final compound (Mukhopadhyay et al., 2006).

Molecular Structure Analysis

The molecular structure of 6-(trifluoroacetamido)hexanoic acid and its analogs is determined through various analytical techniques, including gas chromatography-mass spectrometric analysis. These analyses help in understanding the structure of metabolites formed from related compounds, providing insights into their chemical properties and potential applications (Callery et al., 1986).

Chemical Reactions and Properties

6-(Trifluoroacetamido)hexanoic acid and its derivatives undergo various chemical reactions, contributing to the synthesis of different compounds. For instance, reactions of trifluorotriacetic acid lactone and hexafluorodehydroacetic acid with amines have been investigated, showing the formation of trifluoromethylated compounds, indicating the versatile reactivity and potential utility of these compounds in synthesis (Fedin et al., 2022).

Physical Properties Analysis

The physical properties of compounds related to 6-(trifluoroacetamido)hexanoic acid, such as solubility, melting points, and crystallinity, are essential for their practical applications. For example, semi-fluorinated polyaryl ethers, synthesized using hexafluoroacetone, exhibit anomalous crystallinity with high solubility in organic solvents, demonstrating the impact of molecular structure on physical properties (Muñoz et al., 2022).

Chemical Properties Analysis

The chemical properties of 6-(trifluoroacetamido)hexanoic acid and related compounds, such as reactivity, stability, and interaction with other molecules, are crucial for their application in various fields. Studies on trifluoroacetic acid as a reagent highlight its effectiveness in synthesis and potential for creating diverse chemical structures, emphasizing the importance of understanding these properties for chemical synthesis and application (Pathak et al., 2007).

Wissenschaftliche Forschungsanwendungen

6-Aminohexanoic acid is significant in chemical synthesis, the production of polyamide synthetic fibers, and the creation of biologically active structures. It has applications in antifibrinolytic drugs, peptide modification, and as linkers (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

A new fluorescent protecting group, 6-N-(N-Methylanthranylamido)-4-Oxo-Hexanoic Acid, provides a sensitive method for protecting hydroxyl groups in DNA sequencing, demonstrating its importance in genetic research (Rasolonjatovo & Sarfati, 1998).

Application of hexanoic acid in citrus roots triggers defensive responses throughout the plant by altering molecular pathways and enhancing the emission of volatile compounds, highlighting its role in plant science (Llorens et al., 2016).

A synthesis method for 6-amino-2-substituted hexanoic acids was developed using triflates. This method is applicable to various pseudopeptide sequences using acylfluoride methodology, showing its potential in peptide chemistry (Weber, Potier, & Thierry, 1999).

The study by Liu and Vederas (1996) presents a novel method for converting alcohols to aldehydes or ketones using 6-(methylsulfinyl)hexanoic acid, resulting in an easily separable, recyclable, and odorless sulfoxide that can be polymer-bound. This method is significant in organic chemistry (Liu & Vederas, 1996).

A facile method for preparing 2-(6-aminohexanamido)ethyl 1-thio-β-d-galactopyranoside and 1-thio-β-d-glucopyranoside was demonstrated, with potential applications in pharmaceuticals and nutraceuticals (Lee & Lee, 1974).

Xenon difluoride-induced fluorodecarboxylation involves a free-radical mechanism, with hexanoic acid producing a primary radical and xenon difluoride forming a radical clock reaction. This finding is pertinent in the study of reaction mechanisms (Patrick et al., 1993).

Eigenschaften

IUPAC Name |

6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO3/c9-8(10,11)7(15)12-5-3-1-2-4-6(13)14/h1-5H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUZMCXMRNWZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307556 | |

| Record name | 6-(Trifluoroacetamido)hexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoroacetamido)hexanoic Acid | |

CAS RN |

407-91-0 | |

| Record name | NSC192719 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Trifluoroacetamido)hexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)

![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)

![5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15274.png)

![Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15276.png)